Welcome to the BenchChem Online Store!
molecular formula C13H18O B8641503 1-(Allyloxy)-4-tert-butylbenzene CAS No. 24806-16-4

1-(Allyloxy)-4-tert-butylbenzene

Cat. No. B8641503
M. Wt: 190.28 g/mol
InChI Key: VIPLXOQHKFBWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05486533

Procedure details

A mixture of 45 g 4-(1,1-dimethylethyl)phenol, 30 g 3-chloro-1-propene, 50 g anhydrous potassium carbonate and 250 ml 2-butanone was refluxed for 15 hours, after which time the solvent was removed in a rotary evaporator. Water was added to dissolve the potassium salts and the product extracted twice with ether. The ether layer was dried, removed, and the product distilled. The 50 grams of 1-(1,1-dimethylethyl)-4-(2-propenyloxy)benzene was found to boil at 70°-75° C. at 0.2 mm Hg, listed in Table 1 as compound I-4)
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].Cl[CH2:13][CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:15][CH:14]=[CH2:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)O
Name
Quantity
30 g
Type
reactant
Smiles
ClCC=C
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
after which time the solvent was removed in a rotary evaporator
ADDITION
Type
ADDITION
Details
Water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the potassium salts
EXTRACTION
Type
EXTRACTION
Details
the product extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CUSTOM
Type
CUSTOM
Details
removed
DISTILLATION
Type
DISTILLATION
Details
the product distilled
CUSTOM
Type
CUSTOM
Details
to boil at 70°-75° C. at 0.2 mm Hg

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C1=CC=C(C=C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.